molecular formula C11H17NO2 B12969798 (R)-4-(1-Aminobutyl)-2-methoxyphenol

(R)-4-(1-Aminobutyl)-2-methoxyphenol

Katalognummer: B12969798
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: JYXFIPMZYALXGM-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-(1-Aminobutyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic group, an amino group, and a methoxy group, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminobutyl)-2-methoxyphenol typically involves the use of chiral auxiliaries or catalysts to ensure the desired enantiomer is obtained. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the stereoselective synthesis of the amine group . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of ®-4-(1-Aminobutyl)-2-methoxyphenol may involve large-scale synthesis using similar chiral auxiliaries or asymmetric catalytic processes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-Aminobutyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

®-4-(1-Aminobutyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-4-(1-Aminobutyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding, while the amino group can form ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-3-(1-Aminobutyl)benzonitrile
  • ®-(2-(1-Aminobutyl)phenyl)methanol

Uniqueness

®-4-(1-Aminobutyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its chiral nature also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct biological activities.

Eigenschaften

Molekularformel

C11H17NO2

Molekulargewicht

195.26 g/mol

IUPAC-Name

4-[(1R)-1-aminobutyl]-2-methoxyphenol

InChI

InChI=1S/C11H17NO2/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,9,13H,3-4,12H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

JYXFIPMZYALXGM-SECBINFHSA-N

Isomerische SMILES

CCC[C@H](C1=CC(=C(C=C1)O)OC)N

Kanonische SMILES

CCCC(C1=CC(=C(C=C1)O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.